molecular formula C15H16BrNO4 B2769832 5-bromo-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)furan-2-carboxamide CAS No. 1795472-19-3

5-bromo-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)furan-2-carboxamide

Cat. No.: B2769832
CAS No.: 1795472-19-3
M. Wt: 354.2
InChI Key: LWCPUTYQPPNTCD-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H16BrNO4 and its molecular weight is 354.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

  • 5-bromo-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)furan-2-carboxamide has been synthesized and investigated for its antibacterial activities. A study by (Siddiqa et al., 2022) revealed that analogues of N-(4-bromophenyl)furan-2-carboxamide demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus.

Antiprotozoal Agents

  • Compounds related to this compound have been studied for their antiprotozoal properties. (Ismail et al., 2004) synthesized derivatives that showed potent in vitro and in vivo activities against Trypanosoma b.rhodesiense and P. falciparum, suggesting their potential as antiprotozoal agents.

Potential in Organic Chemistry

  • The structural analogues of this compound are utilized in organic chemistry for synthesizing various biologically active compounds. For instance, (Stephens et al., 2001) discussed the synthesis of deuterium-labelled furan derivatives, indicating the importance of these compounds in the development of new pharmaceuticals.

Synthesis of Polyesters

  • The biobased rigid diol structure of this compound-like compounds makes them valuable in polyester synthesis. (Jiang et al., 2014) demonstrated the enzymatic polymerization of such compounds with various diacid ethyl esters, creating novel biobased furan polyesters.

Properties

IUPAC Name

5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-19-11-6-4-3-5-10(11)13(20-2)9-17-15(18)12-7-8-14(16)21-12/h3-8,13H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCPUTYQPPNTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC=C(O2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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